

Spectroscopic Analysis of Chlorotriphenylsilane: A Technical Guide

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Compound of Interest		
Compound Name:	Chlorotriphenylsilane	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **chlorotriphenylsilane**, a vital reagent in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **chlorotriphenylsilane**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.80	Multiplet	15H	Aromatic Protons (C ₆ H₅)

Solvent: CDCl3



¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
128.0	meta-Carbons
130.5	para-Carbons
134.8	ortho-Carbons
135.5	ipso-Carbons

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

²⁹Si NMR (Silicon-29 NMR)

The ²⁹Si NMR spectrum of **chlorotriphenylsilane** shows a characteristic chemical shift that is sensitive to its electronic environment. While a specific numerical value from a single source is not readily available in the initial search, it is a crucial technique for characterizing organosilicon compounds.[1][2][3][4][5][6][7]

Infrared (IR) Spectroscopy

The infrared spectrum of **chlorotriphenylsilane** reveals characteristic absorption bands corresponding to its molecular vibrations.

Wavenumber (cm⁻¹)	Intensity	Assignment
3070 - 3050	Medium	Aromatic C-H Stretch
1590	Medium	C=C Aromatic Ring Stretch
1430	Strong	Si-Ph (Phenyl) Stretch
1120	Strong	Si-Ph (Phenyl) Stretch
740 - 700	Strong	C-H Out-of-Plane Bend
540	Strong	Si-Cl Stretch



Sample State: SOLUTION (10% IN CCI₄ FOR 3800-1272, 2% IN CS₂ FOR 1272-650, AND 10% IN CCI₄ FOR 650-250 CM⁻¹)[8]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **chlorotriphenylsilane** displays a distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
294	Moderate	[M] ⁺ (Molecular Ion, ³⁵ Cl isotope)
296	Low	[M+2] ⁺ (³⁷ Cl isotope)
259	High	[M-Cl]+ (Triphenylsilyl cation)
181	Moderate	[Si(C ₆ H ₅) ₂ - H] ⁺
105	Moderate	[Si(C ₆ H₅)] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Source: NIST Mass Spectrometry Data Center[9]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **chlorotriphenylsilane** (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer. For ¹H and ¹³C NMR, standard pulse sequences are employed. For ²⁹Si NMR, which has a low natural abundance and a



negative nuclear Overhauser effect (NOE), sensitivity enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often utilized to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[6][10]

Infrared (IR) Spectroscopy

Thin Solid Film Method: A small amount of solid **chlorotriphenylsilane** (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[11] A drop of this solution is then applied to a salt plate (e.g., KBr or NaCl).[11] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[11] The IR spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[11] A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

Nujol Mull Method: As an alternative for solid samples, a Nujol mull can be prepared.[12][13] [14] A few milligrams of finely ground **chlorotriphenylsilane** are mixed with a drop of Nujol (mineral oil) to create a paste.[12][14] This paste is then spread between two salt plates, and the IR spectrum is obtained. The characteristic peaks of Nujol must be accounted for when interpreting the spectrum.[12][13]

Solution Method: As reported by NIST, the spectrum can also be obtained from a solution.[8] **Chlorotriphenylsilane** is dissolved in an appropriate solvent (e.g., CCl₄ or CS₂) at a specified concentration.[8] The solution is placed in a liquid sample cell with a defined path length, and the IR spectrum is recorded.[8]

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like **chlorotriphenylsilane**, direct insertion or gas chromatography (GC) can be used as the inlet method. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[15][16] A detector then records the abundance of each ion, generating the mass spectrum.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like chlorotriphenylsilane.

Sample Preparation Compound: Chlorotriphenylsilane Prepare Thin Film Dissolve in Dilute in or Nujol Mull Volatile Solvent **Deuterated Solvent** Data Acquisition NMR Spectrometer Mass Spectrometer FT-IR Spectrometer (1H, 13C, 29Si) (EI) Data Analysis & Interpretation NMR Spectrum IR Spectrum Mass Spectrum (Chemical Shifts, Coupling) (Functional Groups) (Fragmentation Pattern) Structural Elucidation & **Compound Confirmation**

Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis of **chlorotriphenylsilane**.



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